4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole
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Overview
Description
4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is a heterocyclic compound with the molecular formula C₁₇H₁₇N It is characterized by a cyclopenta[b]indole core structure with a phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole can be achieved through several methods. One common approach involves the reaction of pentanediol dipyridyl ketone with phosphorous oxychloride under acidic conditions . This reaction typically requires controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,3a,4,8b-Hexahydro-4-(4-methylphenyl)-cyclopenta[b]indole: Used in the synthesis of donor-accepting dyes for solar cells.
4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole:
Uniqueness
4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole stands out due to its unique structural features and versatile reactivity
Properties
Molecular Formula |
C17H17N |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
4-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole |
InChI |
InChI=1S/C17H17N/c1-2-7-13(8-3-1)18-16-11-5-4-9-14(16)15-10-6-12-17(15)18/h1-5,7-9,11,15,17H,6,10,12H2 |
InChI Key |
BJGYUEDOGOJNAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)N(C3=CC=CC=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
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